molecular formula C18H24I3N3O9 B3055322 Ioglucol CAS No. 63941-73-1

Ioglucol

Cat. No.: B3055322
CAS No.: 63941-73-1
M. Wt: 807.1 g/mol
InChI Key: MKMHLTWTZQIVCH-SFNQMWQSSA-N
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Description

Ioglucol is a triiodoanilide derivative patented by Mallinckrodt, Inc. It is primarily used as a nonionic X-ray contrast media . The compound’s molecular formula is C18H24I3N3O9, and it has an average mass of 807.111 Da . This compound is known for its ability to enhance the contrast of structures or fluids within the body in medical imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms on the aromatic ring .

Industrial Production Methods

Industrial production of Ioglucol involves large-scale chemical synthesis using automated reactors to maintain precise reaction conditions. The process includes multiple purification steps to ensure the final product’s purity and efficacy as a contrast agent .

Chemical Reactions Analysis

Types of Reactions

Ioglucol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while substitution reactions can produce a variety of functionalized anilides .

Scientific Research Applications

Ioglucol has several scientific research applications:

Mechanism of Action

Ioglucol exerts its effects by enhancing the contrast of X-ray images. It works by absorbing X-rays more effectively than surrounding tissues, thereby providing a clearer image. The molecular targets include various tissues and fluids within the body, and the pathways involved are primarily related to the differential absorption of X-rays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ioglucol is unique due to its specific triiodoanilide structure, which provides optimal contrast enhancement with minimal side effects. Compared to similar compounds, this compound offers a balance of high efficacy and safety, making it a preferred choice in many medical imaging applications .

Properties

IUPAC Name

3-[acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c1-6(27)24(3-4-25)13-10(20)8(17(32)22-2)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMHLTWTZQIVCH-SFNQMWQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024308
Record name N-(3-(Acetyl(2-hydroxyethyl)amino)-2,4,6-triiodo-5((methylamino)carbonyl)phenyl)-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63941-73-1
Record name Ioglucol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-(Acetyl(2-hydroxyethyl)amino)-2,4,6-triiodo-5((methylamino)carbonyl)phenyl)-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOGLUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZU2X307FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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